N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Overview
Description
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide is a quaternary ammonium compound with a molecular formula of C10H23NO. It is known for its strong basicity and is commonly used as a phase transfer catalyst in organic synthesis. This compound is also utilized in the preparation of various zeolites and other catalytic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dimethylcyclohexylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium iodide is then treated with a hydroxide source, such as sodium hydroxide, to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylcyclohexanaminium oxide.
Reduction: It can be reduced to form N-ethyl-N,N-dimethylcyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: N-ethyl-N,N-dimethylcyclohexanaminium oxide.
Reduction: N-ethyl-N,N-dimethylcyclohexylamine.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the synthesis of zeolites and other catalytic materials, enhancing their catalytic properties
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide involves its strong basicity and ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in various reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dimethylcyclohexanaminium hydroxide
- N-Propyl-N,N-dimethylcyclohexanaminium hydroxide
- N-Butyl-N,N-dimethylcyclohexanaminium hydroxide
Uniqueness
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase transfer catalyst compared to its methyl, propyl, and butyl analogs. Additionally, its strong basicity and stability under various reaction conditions make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
cyclohexyl-ethyl-dimethylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.H2O/c1-4-11(2,3)10-8-6-5-7-9-10;/h10H,4-9H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGWEMSHODFCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1CCCCC1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607752 | |
Record name | N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105197-93-1 | |
Record name | N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.